

# An In-depth Technical Guide to (4-(Pyridin-2-YL)phenyl)methanol

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## Compound of Interest

Compound Name: (4-(Pyridin-2-YL)phenyl)methanol

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This technical guide provides a comprehensive overview of the chemical compound **(4-(Pyridin-2-YL)phenyl)methanol**, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in medicinal chemistry and materials science.

## Nomenclature

- IUPAC Name: (4-pyridin-2-ylphenyl)methanol[1]
- Synonyms:
  - [4-(pyridin-2-yl)phenyl]methanol
  - (4-(PYRIDIN-2-YL)PHENYL)METHANOL[1]

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **(4-(Pyridin-2-YL)phenyl)methanol**.[1]

| Property                       | Value                              |
|--------------------------------|------------------------------------|
| Molecular Formula              | C <sub>12</sub> H <sub>11</sub> NO |
| Molecular Weight               | 185.22 g/mol                       |
| XLogP3                         | 1.7                                |
| Hydrogen Bond Donor Count      | 1                                  |
| Hydrogen Bond Acceptor Count   | 2                                  |
| Rotatable Bond Count           | 2                                  |
| Exact Mass                     | 185.084063974 Da                   |
| Topological Polar Surface Area | 33.1 Å <sup>2</sup>                |

## Synthesis

A common and effective method for the synthesis of **(4-(Pyridin-2-YL)phenyl)methanol** involves a two-step process:

- Suzuki-Miyaura Cross-Coupling: Formation of the biaryl system by coupling an aryl halide with a pyridine boronic acid derivative.
- Reduction: Reduction of the resulting aldehyde to the corresponding alcohol.

A detailed, representative experimental protocol for this synthesis is provided below.

## Experimental Protocol: Synthesis of (4-(Pyridin-2-YL)phenyl)methanol

### Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-2-yl)benzaldehyde

This procedure is a general representation of a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

- 4-bromobenzaldehyde

- 2-pyridylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude 4-(pyridin-2-yl)benzaldehyde, which can be purified by column chromatography.

### Step 2: Reduction of 4-(Pyridin-2-yl)benzaldehyde to **(4-(Pyridin-2-YL)phenyl)methanol**

#### Materials and Reagents:

- 4-(pyridin-2-yl)benzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- Dichloromethane (DCM)
- Deionized water
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

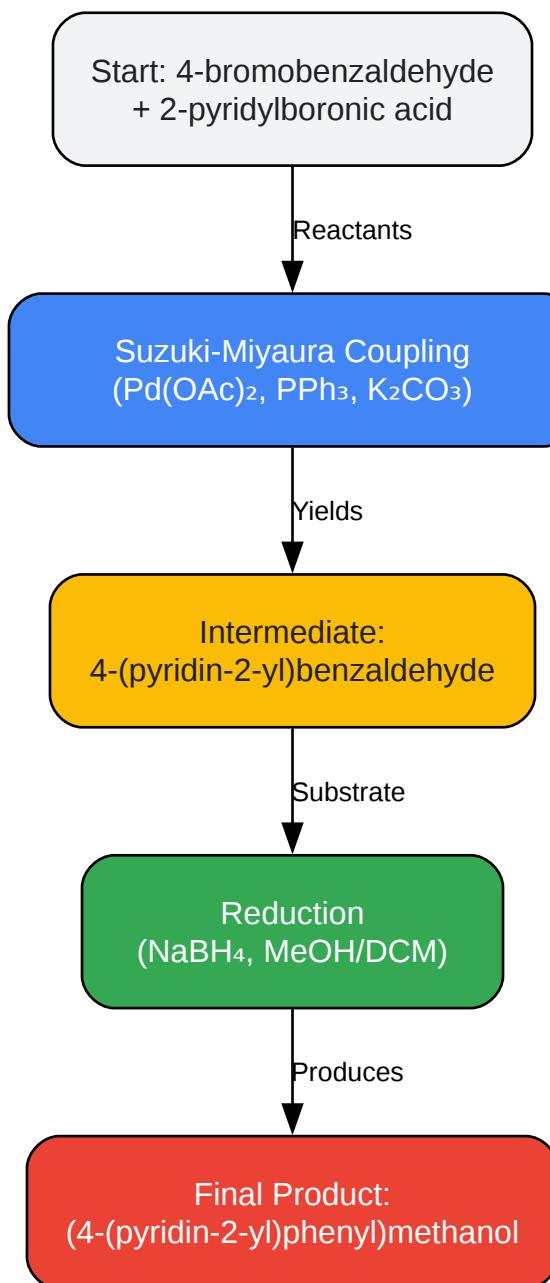
#### Procedure:

- Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains low.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, quench by the slow addition of deionized water.
- Extract the mixture with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the solvent under reduced pressure to obtain the crude **(4-(Pyridin-2-yl)phenyl)methanol**.
- Purify the product by flash column chromatography if necessary.

## Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **(4-(Pyridin-2-yl)phenyl)methanol**.



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Caption: Synthetic workflow for **(4-(Pyridin-2-YL)phenyl)methanol**.

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## References

- 1. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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